molecular formula C11H18N4O B13214172 (Z)-({1-[(oxolan-3-yl)methyl]-1H-1,2,3-triazol-4-yl}methylidene)(propyl)amine

(Z)-({1-[(oxolan-3-yl)methyl]-1H-1,2,3-triazol-4-yl}methylidene)(propyl)amine

Cat. No.: B13214172
M. Wt: 222.29 g/mol
InChI Key: INXQCRFHRGBVND-UHFFFAOYSA-N
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Description

(Z)-({1-[(oxolan-3-yl)methyl]-1H-1,2,3-triazol-4-yl}methylidene)(propyl)amine is a synthetic organic compound that features a triazole ring, an oxolane ring, and a propylamine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-({1-[(oxolan-3-yl)methyl]-1H-1,2,3-triazol-4-yl}methylidene)(propyl)amine typically involves a multi-step process:

    Formation of the Triazole Ring: The triazole ring can be synthesized via a Huisgen 1,3-dipolar cycloaddition reaction between an azide and an alkyne.

    Attachment of the Oxolane Ring: The oxolane ring is introduced through a nucleophilic substitution reaction, where an oxolane derivative reacts with a suitable leaving group on the triazole ring.

    Introduction of the Propylamine Group: The final step involves the addition of the propylamine group through a condensation reaction with an appropriate aldehyde or ketone.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the amine group, leading to the formation of imines or amides.

    Reduction: Reduction reactions can convert the triazole ring to a more saturated form, potentially altering its chemical properties.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Nucleophiles like halides, thiols, and amines can be used under basic or acidic conditions.

Major Products

    Oxidation: Formation of imines or amides.

    Reduction: Formation of saturated triazole derivatives.

    Substitution: Introduction of various functional groups, leading to derivatives with potentially different properties.

Scientific Research Applications

Chemistry

    Catalysis: The compound can be used as a ligand in coordination chemistry, facilitating various catalytic reactions.

    Materials Science: Its unique structure makes it a candidate for the development of novel materials with specific electronic or mechanical properties.

Biology and Medicine

    Drug Development: The triazole ring is a common motif in pharmaceuticals, and this compound could serve as a scaffold for the development of new drugs.

    Biological Probes: It can be used in the design of probes for studying biological processes, such as enzyme activity or protein interactions.

Industry

    Polymer Science: The compound can be incorporated into polymers to modify their properties, such as increasing flexibility or thermal stability.

    Agriculture: Potential use as a pesticide or herbicide due to its bioactive properties.

Mechanism of Action

The mechanism by which (Z)-({1-[(oxolan-3-yl)methyl]-1H-1,2,3-triazol-4-yl}methylidene)(propyl)amine exerts its effects depends on its application:

    Biological Targets: It may interact with enzymes or receptors, altering their activity. The triazole ring can mimic natural substrates or inhibitors, leading to specific biological effects.

    Pathways Involved: The compound could influence metabolic pathways, signal transduction, or gene expression, depending on its target.

Comparison with Similar Compounds

Similar Compounds

    (Z)-({1-[(tetrahydrofuran-3-yl)methyl]-1H-1,2,3-triazol-4-yl}methylidene)(propyl)amine: Similar structure but with a tetrahydrofuran ring instead of an oxolane ring.

    (Z)-({1-[(oxolan-3-yl)methyl]-1H-1,2,3-triazol-4-yl}methylidene)(ethyl)amine: Similar structure but with an ethylamine group instead of a propylamine group.

Uniqueness

    Structural Features: The combination of the oxolane ring, triazole ring, and propylamine group provides unique chemical properties, such as specific reactivity and binding affinity.

    Applications: Its unique structure allows for diverse applications in various fields, making it a versatile compound for scientific research and industrial use.

Properties

Molecular Formula

C11H18N4O

Molecular Weight

222.29 g/mol

IUPAC Name

1-[1-(oxolan-3-ylmethyl)triazol-4-yl]-N-propylmethanimine

InChI

InChI=1S/C11H18N4O/c1-2-4-12-6-11-8-15(14-13-11)7-10-3-5-16-9-10/h6,8,10H,2-5,7,9H2,1H3

InChI Key

INXQCRFHRGBVND-UHFFFAOYSA-N

Canonical SMILES

CCCN=CC1=CN(N=N1)CC2CCOC2

Origin of Product

United States

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